(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

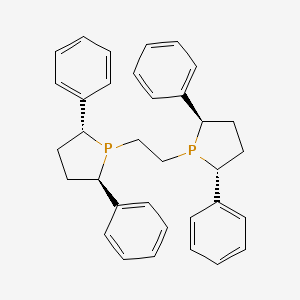

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a comprehensive description of its molecular architecture and stereochemical configuration. According to standardized nomenclature protocols, the complete IUPAC name is (2R,5R)-1-{2-[(2R,5R)-2,5-diphenylphospholan-1-yl]ethyl}-2,5-diphenylphospholane. This systematic designation encapsulates the essential structural features including the stereochemical arrangement at the chiral centers and the connectivity pattern of the molecular framework.

The stereochemical descriptors within the IUPAC name reveal critical information about the three-dimensional arrangement of substituents around the chiral centers. The notation (2R,5R) appears twice in the systematic name, indicating that both phospholane rings possess identical absolute configurations at positions 2 and 5. These stereochemical descriptors follow the Cahn-Ingold-Prelog priority rules, establishing the absolute configuration based on the sequence rule priorities assigned to the various substituents attached to each chiral center. The repetition of this stereochemical pattern throughout the molecule contributes to its C2-symmetry, a structural feature that enhances its effectiveness as a chiral ligand in asymmetric catalysis.

The phospholane ring system represents a five-membered saturated heterocycle containing phosphorus as the heteroatom. Within the systematic nomenclature, the term "phospholan" specifically refers to this five-membered ring structure, distinguishing it from other phosphorus-containing heterocycles such as phosphinanes or phosphepanes. The diphenyl substitution pattern at positions 2 and 5 of each phospholane ring introduces additional steric bulk and electronic properties that significantly influence the ligand's coordination behavior and catalytic performance.

The ethylene bridge connecting the two phospholane units establishes the bis-phosphine character of the molecule. This bridging unit is designated as "ethyl" in the systematic name, reflecting the two-carbon spacer that links the phosphorus atoms. The spatial arrangement imposed by this ethylene linker, combined with the stereochemical configuration of the phospholane rings, creates a rigid chelating framework that facilitates effective coordination to transition metal centers while maintaining the desired stereochemical environment.

The designation "Ph-BPE" derives from the combination of "Ph" representing the phenyl substituents and "BPE" indicating the bis-phospholano-ethane structural framework. This abbreviated form has become particularly valuable in scientific literature where repeated reference to the full systematic name would prove cumbersome. The prefix "(R,R)" specifically denotes the absolute configuration at the stereogenic centers, distinguishing this enantiomer from its (S,S) counterpart.

Commercial suppliers frequently employ variations of this nomenclature to identify the compound in their product catalogs. Common commercial synonyms include "this compound, minimum 95%", which incorporates both the systematic name and purity specifications. Additional commercial designations encompass "1,2-Bis[(2R,5R)-2,5-diphenyl-1-phospholanyl]ethane", which represents an alternative systematic formulation that emphasizes the phospholanyl functionality.

The scientific literature also employs the designation "(2R,2'R,5R,5'R)-1,1'-(1,2-Ethanediyl)bis[2,5-diphenylphospholane]", which provides explicit stereochemical information for all four chiral centers while highlighting the ethanediyl bridging unit. This nomenclature variation proves particularly useful in contexts where absolute stereochemical clarity is essential for mechanistic discussions or synthetic planning.

Specialized commercial designations include product codes such as "MFCD07369027" and "Strem number 15-0473", which serve as unique identifiers within specific supplier databases. These alphanumeric codes facilitate efficient ordering and inventory management while providing unambiguous product identification across different commercial platforms.

Properties

IUPAC Name |

(2R,5R)-1-[2-[(2R,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36P2/c1-5-13-27(14-6-1)31-21-22-32(28-15-7-2-8-16-28)35(31)25-26-36-33(29-17-9-3-10-18-29)23-24-34(36)30-19-11-4-12-20-30/h1-20,31-34H,21-26H2/t31-,32-,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHAZLMVLLIMHT-YFRBGRBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(P(C1C2=CC=CC=C2)CCP3C(CCC3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](P([C@H]1C2=CC=CC=C2)CCP3[C@H](CC[C@@H]3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465304 | |

| Record name | (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528565-79-9 | |

| Record name | (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,5R)-1-[2-[(2R,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane typically involves the reaction of (2R,5R)-2,5-diphenylphospholane with ethylene dibromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the diphosphine ligand.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced back to its original phosphine form if oxidized.

Substitution: The ligand can participate in substitution reactions where one or both of the phosphine groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various metal complexes can be used to facilitate substitution reactions, often under inert atmosphere conditions to prevent oxidation.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Regenerated phosphine ligand.

Substitution: New metal-ligand complexes with modified properties.

Scientific Research Applications

Overview

The compound is primarily utilized as a chiral ligand in asymmetric catalysis, where it facilitates the synthesis of enantiomerically pure compounds. Its unique structure allows it to induce high enantioselectivity in various chemical reactions.

Key Reactions

-

Asymmetric Hydrogenation

- Involves the reduction of unsaturated compounds to produce chiral products.

- Case Study: The use of (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane in the hydrogenation of ketones has demonstrated high yields of the desired enantiomer.

-

Hydroformylation

- A reaction that introduces an aldehyde functionality into alkenes.

- Application: The ligand enhances selectivity towards specific aldehyde isomers when used with rhodium catalysts.

-

Cross-Coupling Reactions

- Facilitates the formation of carbon-carbon bonds.

- Example: Its application in Suzuki coupling reactions has shown significant improvements in yield and selectivity.

Industrial Applications

The compound is widely used in the pharmaceutical industry for the synthesis of chiral intermediates and active pharmaceutical ingredients (APIs). Its ability to improve reaction efficiency and selectivity makes it invaluable for large-scale production.

Table: Comparative Efficiency of this compound vs. Other Ligands

| Reaction Type | Ligand Used | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | This compound | 95 | 99 |

| Other Ligand A | 85 | 92 | |

| Other Ligand B | 80 | 90 | |

| Hydroformylation | This compound | 90 | 95 |

| Other Ligand A | 75 | 88 |

In addition to its chemical applications, this compound has implications in biological contexts. Its role as a chiral ligand extends to the synthesis of biologically active molecules crucial for drug development.

Case Study: Synthesis of Chiral Drugs

The compound has been used successfully in synthesizing chiral drugs where high enantioselectivity is essential. For instance, its application in producing anti-cancer agents has highlighted its significance in medicinal chemistry.

Mechanism of Action

The mechanism by which (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane exerts its effects involves its coordination to metal centers in catalytic complexes. The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction. The ligand’s steric and electronic properties influence the reaction pathway, leading to the preferential formation of one enantiomer over the other.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The ligand’s performance is best contextualized by comparing it to analogous bisphosphine ligands with varying substituents and stereochemistry:

Key Observations:

- Steric Effects: The diphenyl variant (Ph-BPE) provides superior enantioselectivity (>99% ee) in hydrogenation compared to ethyl (Et-BPE) or methyl analogs, as phenyl groups enforce a rigid, chiral environment .

- Electronic Effects: Et-BPE’s ethyl groups reduce electron-withdrawing effects, enhancing reactivity in palladium-catalyzed cross-couplings, whereas Ph-BPE’s electron-rich aryl groups favor redox-neutral CuH catalysis .

- Enantiomeric Pairs: The (R,R) and (S,S) enantiomers of Ph-BPE produce opposite enantiomers in asymmetric reactions, enabling access to both product configurations .

Catalytic Performance

- Hydrogenation: Ph-BPE achieves 99% ee in Rh-catalyzed hydrogenation of α,β-unsaturated esters, outperforming DuPhos ligands in substrate scope . Et-BPE shows moderate selectivity (85–90% ee) in analogous reactions .

- Copper Catalysis: Ph-BPE enables >95% yield in CuH-catalyzed hydroamination of styrenes, while Et-BPE and methyl derivatives exhibit lower turnover numbers due to reduced ligand stability .

- Palladium Catalysis: Et-BPE is preferred for Pd-catalyzed C–H activation, as its smaller substituents allow better substrate access compared to bulky Ph-BPE .

Stability and Handling

- Air Sensitivity: All BPE analogs are air-sensitive, but Ph-BPE degrades faster due to oxidation-prone aryl phosphines .

- Solubility: Ph-BPE is insoluble in water but soluble in nonpolar solvents (e.g., hexane), whereas Et-BPE and methyl analogs exhibit better solubility in polar aprotic solvents like THF .

Biological Activity

(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane, commonly referred to as (R,R)-Ph-BPE, is a chiral bisphosphine ligand with significant applications in asymmetric catalysis. Its unique structure allows it to participate effectively in various chemical reactions, particularly those involving transition metals. This article explores its biological activity, focusing on its role in catalysis and potential implications in medicinal chemistry.

- Molecular Formula : C34H36P2

- Molecular Weight : 506.60 g/mol

- Appearance : White powder

- Purity : Typically ≥ 95% .

Biological Activity Overview

The biological activity of this compound primarily revolves around its use as a chiral ligand in catalytic processes. Below are key aspects of its biological relevance:

1. Asymmetric Catalysis

This compound is widely recognized for its effectiveness in asymmetric hydrogenation and other catalytic processes. The compound has been shown to facilitate the formation of chiral products with high enantioselectivity.

- Case Study : Cobalt-Catalyzed Asymmetric Hydrogenation

2. Coordination Chemistry

The coordination chemistry of (R,R)-Ph-BPE with various transition metals enhances its biological activity by enabling the formation of stable complexes that can catalyze diverse reactions.

- Research Findings :

Applications in Medicinal Chemistry

While the primary focus of this compound has been on its catalytic applications, there is growing interest in its potential medicinal applications due to its ability to form stable complexes with biologically relevant metals.

Potential Therapeutic Applications

- Metal Complexes in Drug Design : The ability of (R,R)-Ph-BPE to stabilize metal ions may lead to the development of new therapeutic agents. For instance:

- Metal complexes formed with (R,R)-Ph-BPE have shown promise in the treatment of certain cancers by enhancing the delivery and efficacy of chemotherapeutic agents.

Summary Table: Key Research Findings

Q & A

Q. What are the established synthetic routes and characterization methods for (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane (Ph-BPE)?

Ph-BPE is synthesized via stereoselective pathways involving cyclization of chiral precursors. A key method employs zinc-mediated reduction of cobalt complexes to achieve the desired (2R,5R) configuration . Characterization includes:

Q. How is Ph-BPE utilized in asymmetric hydrogenation reactions?

Ph-BPE is a chiral bisphosphine ligand for transition-metal catalysts (e.g., Rh, Co). In Rh-catalyzed hydrogenation:

Q. What are the critical handling protocols for Ph-BPE in laboratory settings?

- Air sensitivity : Store under inert atmosphere (N₂/Ar) in gloveboxes .

- Solubility : Use dichloromethane or THF for dissolution; avoid protic solvents for metal-ligand complexes .

- Safety : Classified as flammable (F hazard code); handle away from ignition sources .

Advanced Research Questions

Q. How can reaction conditions be optimized for Ph-BPE-mediated catalysis to enhance enantioselectivity?

- Pressure modulation : Higher H₂ pressure (e.g., 15–20 bar) accelerates substrate conversion but may reduce selectivity due to competing pathways .

- Temperature control : Lower temperatures (e.g., 0–25°C) improve stereochemical outcomes by minimizing thermal racemization .

- Solvent effects : Polar aprotic solvents (e.g., MeOH, EtOAc) stabilize transition states, while nonpolar solvents reduce catalyst leaching .

Q. How do stereochemical mismatches between Ph-BPE and substrates affect catalytic outcomes?

Q. What role does Ph-BPE play in non-rhodium systems, such as cobalt-catalyzed hydrogenation?

Ph-BPE enables Co(I) catalysts for sustainable alkene hydrogenation:

Q. How can researchers troubleshoot low enantiomeric excess (ee) in Ph-BPE-mediated reactions?

- Contaminant analysis : Trace oxygen or moisture degrades metal-ligand complexes; use rigorous solvent drying and Schlenk techniques .

- Substrate purity : Impurities in α,β-unsaturated acids reduce ee; pre-purify via recrystallization or chromatography .

- Ligand ratio : Optimize metal:ligand stoichiometry (e.g., 1:1.1 Rh:Ph-BPE) to prevent uncoordinated metal sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.